![molecular formula C9H16N3O14P3 B083258 Arabinofuranosylcytosine triphosphate CAS No. 13191-15-6](/img/structure/B83258.png)
Arabinofuranosylcytosine triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arabinofuranosylcytosine triphosphate is a nucleotide that inhibits the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine, a component of DNA . It is the biologically active form of cytarabine .
Synthesis Analysis
The synthesis of Arabinofuranosylcytosine triphosphate involves several steps. One study showed that cells treated with 1-β-D-arabinofuranosylcytosine (ara-C) accumulate ara-C triphosphate (ara-CTP) at a higher rate and to a greater concentration after pretreatment with 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) than do cells treated with ara-C alone .Molecular Structure Analysis
The molecular formula of Arabinofuranosylcytosine triphosphate is C9H16N3O14P3 . Its average mass is 483.156 Da and its monoisotopic mass is 482.984497 Da .Chemical Reactions Analysis
Arabinofuranosylcytosine triphosphate is involved in several chemical reactions. For instance, it has been shown to inhibit the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine . Another study showed that the half-life of Arabinofuranosylcytosine triphosphate was tenfold longer than that of araCTP and much higher levels of Arabinofuranosylcytosine triphosphate were sustained in cells for long durations after exposure to T-araC .Physical And Chemical Properties Analysis
Arabinofuranosylcytosine triphosphate has a chemical formula of C9H16N3O14P3 and a molar mass of 483.156323 .科学的研究の応用
Pharmacokinetics and Cellular Disposition
Liang et al. (2014) developed a specific and reliable method for determining ara-C, ara-U, and ara-CTP in leukemic cells. This study supports cell pharmacokinetics after leukemia patients are intravenously infused with ara-C, providing valuable information for ara-C therapy (Liang, Wang, Jiang, & Yin, 2014).
Anti-Solid Tumor Activity
Someya, Waud, and Parker (2006) found that 4′-thio-araC exhibits excellent antitumor activity against various solid tumor xenografts in mice. The study highlighted the prolonged intracellular retention of T-araCTP, a variant of ara-CTP, as a critical factor for its superior activity against solid tumors (Someya, Waud, & Parker, 2006).
Therapeutic Concentrations in Leukemic Blasts
Plunkett, Iacoboni, and Keating (2009) studied ara-CTP pharmacology in leukemic blasts during high-dose ara-C therapy. They found that optimal intracellular ara-CTP concentrations range from 75 to 200 μM for treating refractory leukemia (Plunkett, Iacoboni, & Keating, 2009).
Efficacy in Leukemia Treatment
Ruckmani and Ghosal (2001) explored the efficacy of ara-C, particularly its 5'-triphosphate form (ara-CTP), in leukemia treatment. They found that niosomal ara-C treatment in leukemic mice showed improved results compared to controls (Ruckmani & Ghosal, 2001).
Pharmacology of Fludarabine
Plunkett and Gandhi (2012) described the evolution of arabinosides and the pharmacology of Fludarabine. The study emphasized the importance of understanding the pharmacokinetics of ara-CTP in target cells for the rational design of treatment protocols (Plunkett & Gandhi, 2012).
Metabolism in CEM Cells
Parker et al. (2000) studied the metabolism of 4′-thio-β-d-arabinofuranosylcytosine (T-araC) in CEM cells, comparing it with β-d-arabinofuranosylcytosine (araC). They proposed that the prolonged retention of T-araCTP contributes significantly to the activity of T-araC against solid tumors (Parker et al., 2000).
Synthesis of Modified Nucleoside Triphosphates
Liao et al. (2019) described a novel approach for the scalable synthesis of natural and modified nucleoside triphosphates, including ara-CTP, highlighting its impact on healthcare research and drug discovery (Liao et al., 2019).
将来の方向性
Future studies could explore intermediate dose rates, 200 to 250 mg/m2/h, as an alternative to the substantially higher ara-C dose rates currently in use . Another area of interest could be the long intracellular retention of Arabinofuranosylcytosine triphosphate, which could be responsible for the superior activity of T-araC against solid tumors in vivo .
特性
CAS番号 |
13191-15-6 |
---|---|
製品名 |
Arabinofuranosylcytosine triphosphate |
分子式 |
C9H16N3O14P3 |
分子量 |
483.16 g/mol |
IUPAC名 |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
InChIキー |
PCDQPRRSZKQHHS-CCXZUQQUSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
同義語 |
Ara CTP Ara-CTP Arabinofuranosylcytosine Triphosphate Arabinosylcytosine Triphosphate Cytarabine Triphosphate Cytosine Arabinoside Triphosphate Triphosphate, Arabinofuranosylcytosine Triphosphate, Arabinosylcytosine Triphosphate, Cytarabine Triphosphate, Cytosine Arabinoside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。